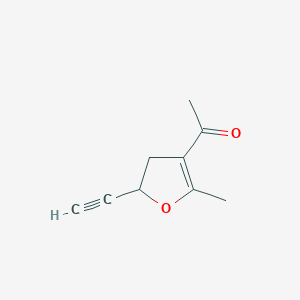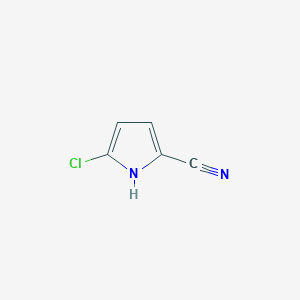![molecular formula C19H29NO5S B12894419 7-{3-[3-Hydroxy-5-(thiophen-2-yl)pentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid CAS No. 89248-95-3](/img/structure/B12894419.png)
7-{3-[3-Hydroxy-5-(thiophen-2-yl)pentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-(3-Hydroxy-5-(thiophen-2-yl)pentyl)-2-oxooxazolidin-4-yl)heptanoic acid is a complex organic compound that features a unique structure combining a thiophene ring, a hydroxy group, and an oxazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(3-Hydroxy-5-(thiophen-2-yl)pentyl)-2-oxooxazolidin-4-yl)heptanoic acid typically involves multi-step organic reactions One common approach is to start with the thiophene derivative, which undergoes a series of reactions including alkylation, oxidation, and cyclization to form the oxazolidinone ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-(3-(3-Hydroxy-5-(thiophen-2-yl)pentyl)-2-oxooxazolidin-4-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxo group in the oxazolidinone ring can be reduced to form a hydroxyl group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
7-(3-(3-Hydroxy-5-(thiophen-2-yl)pentyl)-2-oxooxazolidin-4-yl)heptanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.
Mecanismo De Acción
The mechanism of action of 7-(3-(3-Hydroxy-5-(thiophen-2-yl)pentyl)-2-oxooxazolidin-4-yl)heptanoic acid involves its interaction with specific molecular targets. The thiophene ring and oxazolidinone ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
7-(3-(3-Hydroxy-5-(phenyl)pentyl)-2-oxooxazolidin-4-yl)heptanoic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
7-(3-(3-Hydroxy-5-(furan-2-yl)pentyl)-2-oxooxazolidin-4-yl)heptanoic acid: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 7-(3-(3-Hydroxy-5-(thiophen-2-yl)pentyl)-2-oxooxazolidin-4-yl)heptanoic acid imparts unique electronic properties, making it distinct from its analogs with phenyl or furan rings. This can influence its reactivity and interaction with biological targets, potentially leading to different biological activities and applications.
Propiedades
Número CAS |
89248-95-3 |
|---|---|
Fórmula molecular |
C19H29NO5S |
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
7-[3-(3-hydroxy-5-thiophen-2-ylpentyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid |
InChI |
InChI=1S/C19H29NO5S/c21-16(9-10-17-7-5-13-26-17)11-12-20-15(14-25-19(20)24)6-3-1-2-4-8-18(22)23/h5,7,13,15-16,21H,1-4,6,8-12,14H2,(H,22,23) |
Clave InChI |
QZDQGJJRMDKXOK-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(C(=O)O1)CCC(CCC2=CC=CS2)O)CCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



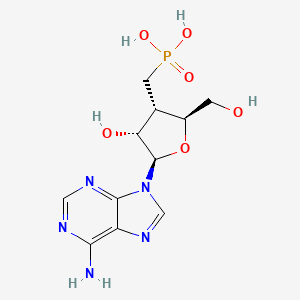
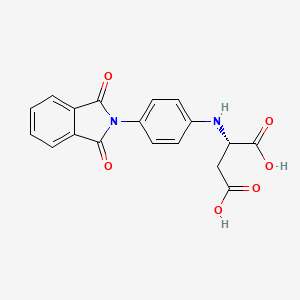
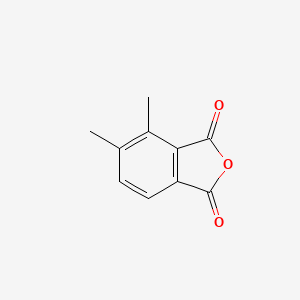


![N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12894373.png)
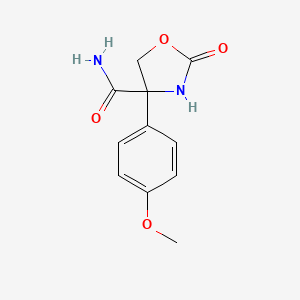
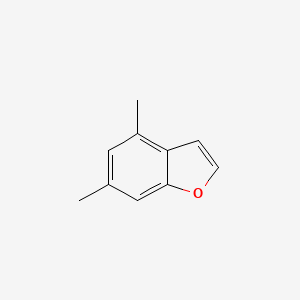
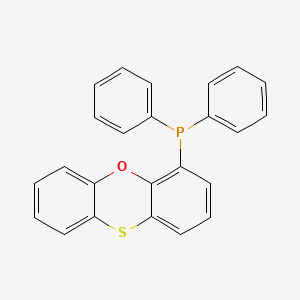
![1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one](/img/structure/B12894390.png)
